1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one
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Overview
Description
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a phenylethyl group, and a butanone backbone
Preparation Methods
The synthesis of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(1h-imidazol-1-yl)-3,3-dimethylbutan-2-one with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring and phenylethyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenylethyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(2-phenylethyl)butan-1-one can be compared with other imidazole derivatives and phenylethyl-containing compounds. Similar compounds include:
1-(1h-Imidazol-1-yl)-3,3-dimethylbutan-2-one: Lacks the phenylethyl group, resulting in different chemical and biological properties.
2-Phenylethylamine: Contains the phenylethyl group but lacks the imidazole ring, leading to distinct biological activities.
Imidazole: The parent compound of the imidazole derivatives, with a simpler structure and different reactivity.
Properties
CAS No. |
110577-49-6 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-(2-phenylethyl)butan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-17(2,3)15(16(20)19-12-11-18-13-19)10-9-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10H2,1-3H3 |
InChI Key |
VRDKMSSNKCZODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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